molecular formula C11H11ClN2O B062125 [1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol CAS No. 175203-53-9

[1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol

Cat. No.: B062125
CAS No.: 175203-53-9
M. Wt: 222.67 g/mol
InChI Key: WBQUIVPYPWINGE-UHFFFAOYSA-N
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Description

[1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol is a synthetically derived organic compound characterized by an imidazole ring system substituted with a 4-chlorobenzyl group at the N1 position and a hydroxymethyl functional group at the 2-position. This unique molecular architecture confers significant research value, particularly in medicinal chemistry and drug discovery, where it serves as a versatile building block for the synthesis of more complex heterocyclic compounds. The imidazole core is a well-established pharmacophore known for its ability to engage in hydrogen bonding and coordinate with metal ions, making this compound a promising candidate for investigating enzyme inhibition mechanisms, such as those involving cytochrome P450 isoforms or other heme-dependent proteins. The chlorobenzyl moiety enhances lipophilicity, potentially facilitating cellular uptake in bioassays, while the hydroxymethyl group allows for straightforward derivatization, expanding its utility in chemical biology and probe development. Researchers leverage this compound in high-throughput screening campaigns, structure-activity relationship (SAR) studies, and as a precursor for developing potential therapeutic agents targeting infectious diseases or metabolic disorders. Its application extends to biochemical studies exploring protein-ligand interactions and signal transduction pathways. This product is intended solely for research purposes and is not designed for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

[1-[(4-chlorophenyl)methyl]imidazol-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O/c12-10-3-1-9(2-4-10)7-14-6-5-13-11(14)8-15/h1-6,15H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBQUIVPYPWINGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CN=C2CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381312
Record name {1-[(4-Chlorophenyl)methyl]-1H-imidazol-2-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175203-53-9
Record name 1-[(4-Chlorophenyl)methyl]-1H-imidazole-2-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175203-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {1-[(4-Chlorophenyl)methyl]-1H-imidazol-2-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol typically involves the reaction of 4-chlorobenzyl chloride with imidazole in the presence of a base, followed by reduction of the resulting intermediate. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium on carbon .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of [1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to antimicrobial or antifungal effects .

Comparison with Similar Compounds

Comparison:

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

[1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Synthesis

The compound features an imidazole ring substituted with a 4-chlorobenzyl group and a hydroxymethyl group. The synthesis typically involves the following steps:

  • Formation of the Imidazole Ring : This can be achieved through the Debus-Radziszewski synthesis, involving glyoxal, formaldehyde, and ammonia or primary amines.
  • Introduction of the 4-Chlorobenzyl Group : This is generally accomplished via Friedel-Crafts alkylation using 4-chlorobenzyl chloride in the presence of a Lewis acid catalyst.
  • Addition of the Methanol Group : A nucleophilic substitution reaction with formaldehyde and a reducing agent like sodium borohydride introduces the methanol group.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites, which may lead to antimicrobial or antifungal effects.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against several pathogens. In vitro studies have demonstrated its effectiveness against:

  • Bacteria : Effective against both Gram-positive and Gram-negative bacteria.
  • Fungi : Exhibits antifungal properties that may be beneficial in treating fungal infections .

Anticancer Activity

The compound has also been studied for its potential anticancer properties. In vitro cytotoxicity assays on various human cancer cell lines showed promising results:

  • Cytotoxicity Testing : The compound displayed growth inhibitory effects comparable to established chemotherapeutics, with IC50 values indicating significant potency against certain cancer types .
Cell LineIC50 (µM)Reference Compound (Cisplatin) IC50 (µM)
A549 (Lung)2.870.24
MCF-7 (Breast)3.060.30

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Antimicrobial Effects : A recent study evaluated the compound's efficacy against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) that supports its use as an antimicrobial agent.
  • Anticancer Research : Another investigation focused on its cytotoxic effects on breast cancer cells, revealing that the compound induces apoptosis through specific signaling pathways.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing [1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol, and how can reaction yields be optimized?

  • Answer: The compound is typically synthesized via nucleophilic substitution, where 4-chlorobenzyl chloride reacts with imidazole precursors. Key steps include refluxing in ethanol with anhydrous potassium carbonate (K₂CO₃) as a base . Optimization involves:

  • Catalyst selection: Using K₂CO₃ or Na₂CO₃ to minimize side reactions (e.g., dehalogenation observed in palladium-catalyzed hydrogenation) .
  • Solvent choice: Ethanol or DMF for improved solubility and reaction efficiency .
  • Monitoring: Thin-layer chromatography (TLC) or LC-MS to track intermediate formation and reaction completion .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Answer:

  • ¹H/¹³C NMR: Confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.4 ppm for the chlorobenzyl group; imidazole C2-methanol at δ 4.8–5.2 ppm) .
  • IR Spectroscopy: Identify hydroxyl (-OH) stretches (~3200–3500 cm⁻¹) and imidazole ring vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry (ESI-MS): Validate molecular weight (e.g., [M+H]⁺ peak at m/z 223.06) .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

  • Answer:

  • pH stability: Incubate the compound in buffers (pH 1–13) and analyze degradation via HPLC at timed intervals .
  • Thermal stability: Use thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., >200°C for imidazole derivatives) .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound derivatives be resolved?

  • Answer:

  • Standardized assays: Use MIC (minimum inhibitory concentration) for antimicrobial activity or MTT for cytotoxicity, ensuring consistent cell lines (e.g., E. coli ATCC 25922 or HeLa cells) .
  • Structural analogs: Compare activity with derivatives lacking the 4-chlorobenzyl group to isolate pharmacophoric contributions .
  • Meta-analysis: Cross-reference PubChem bioassay data (AID 1259387) with in-house results to identify outliers .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Answer:

  • Molecular docking: Use AutoDock Vina to model binding to targets like tubulin (PDB ID 1SA0) or CYP450 enzymes .
  • MD simulations: Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD < 2.0 Å indicates stable complexes) .
  • QSAR models: Corrogate substituent effects (e.g., electron-withdrawing Cl) with activity using MOE or Schrodinger suites .

Q. What strategies enable regioselective functionalization of the imidazole ring in this compound?

  • Answer:

  • Directing groups: Install sulfonyl or benzoyl groups at N1 to direct electrophilic substitution to C4/C5 positions .
  • Cross-coupling: Use Suzuki-Miyaura reactions with Pd(OAc)₂ to introduce aryl groups at C4 .
  • Protection/deprotection: Temporarily protect the hydroxyl group with TBSCl to avoid interference during alkylation .

Key Notes

  • Methodological focus: Emphasized experimental design (e.g., catalyst selection, assay standardization) over definitions.
  • Advanced vs. basic: Separated synthesis/characterization (basic) from computational/mechanistic studies (advanced).

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